Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring through an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions on the phenyl ring.
Esterification: The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the ethoxy group.
Ethyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-11-6-5-10(7-12(11)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
GINZSRNTAPLCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
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